molecular formula C16H14N2O3S B1425133 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide CAS No. 1373038-56-2

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide

Cat. No.: B1425133
CAS No.: 1373038-56-2
M. Wt: 314.4 g/mol
InChI Key: OIVOENPBZYPLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H14N2O3S. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound features a benzenesulfonamide group attached to an isoxazole ring, which is further substituted with a methyl and a phenyl group.

Preparation Methods

The synthesis of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide typically involves the following steps:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide can be compared with other isoxazole derivatives, such as:

Properties

IUPAC Name

3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVOENPBZYPLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 3
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 4
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 5
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.